molecular formula C25H31N3O2 B2961157 1-(tert-butyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878694-38-3

1-(tert-butyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2961157
CAS No.: 878694-38-3
M. Wt: 405.542
InChI Key: LBOWMHHZFNIGDE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tert-butyl group, a benzo[d]imidazole ring, a pyrrolidin-2-one ring, and an o-tolyloxypropyl group. The presence of these groups suggests that the compound could exhibit interesting chemical and biological properties .


Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar functional groups are often synthesized through multi-step organic synthesis procedures. For example, the benzo[d]imidazole ring can be synthesized through a condensation reaction of o-phenylenediamine and a carboxylic acid . The pyrrolidin-2-one ring can be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d]imidazole and pyrrolidin-2-one rings are likely to contribute to the rigidity of the molecule, while the tert-butyl and o-tolyloxypropyl groups could add steric bulk .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the benzo[d]imidazole ring might participate in electrophilic substitution reactions, while the carbonyl group in the pyrrolidin-2-one ring could be involved in nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of multiple rings could increase its boiling point and melting point compared to simpler compounds .

Scientific Research Applications

Catalytic Activities and Synthesis

Research on ruthenium(II) carbonyl chloride complexes featuring pyridine-functionalised N-heterocyclic carbenes, including compounds with tert-butyl and o-tolyl groups, has been explored for their catalytic activities, particularly in hydrogen transfer reactions of ketones (Cheng et al., 2009). These studies highlight the synthetic versatility and catalytic potential of compounds bearing similar structural features, emphasizing their relevance in organic synthesis and potential industrial applications.

Molecular Structure and Analysis

The crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, including those with tert-butyl groups, have been extensively studied to understand the molecular arrangement and intermolecular interactions (Dhanalakshmi et al., 2018). Such research is crucial for the development of new materials and pharmaceuticals, offering insights into how molecular modifications can influence overall structural properties and stability.

Synthesis and Functional Group Transformations

The protection and deprotection strategies involving tert-butyl groups in the synthesis of complex organic molecules have been a subject of study, showcasing the importance of such groups in synthetic organic chemistry (Osajima et al., 2009). These methodologies are foundational for constructing molecules with precise functional group positioning, critical for pharmaceuticals and advanced materials.

Future Directions

The future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its reaction behavior .

Properties

IUPAC Name

1-tert-butyl-4-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2/c1-18-10-5-8-13-22(18)30-15-9-14-27-21-12-7-6-11-20(21)26-24(27)19-16-23(29)28(17-19)25(2,3)4/h5-8,10-13,19H,9,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOWMHHZFNIGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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